molecular formula C10H22N2O2S B12275866 N-[3-(cyclobutylamino)propyl]-N-ethylmethanesulfonamide

N-[3-(cyclobutylamino)propyl]-N-ethylmethanesulfonamide

Cat. No.: B12275866
M. Wt: 234.36 g/mol
InChI Key: BYSCHEBLVBKDFW-UHFFFAOYSA-N
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Description

N-[3-(cyclobutylamino)propyl]-N-ethylmethanesulfonamide is a chemical compound with the molecular formula C10H22N2O2S and a molecular weight of 234.36 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a cyclobutylamino group and a methanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-[3-(cyclobutylamino)propyl]-N-ethylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[3-(cyclobutylamino)propyl]-N-ethylmethanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(cyclobutylamino)propyl]-N-ethylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(cyclobutylamino)propyl]-N-methylmethanesulfonamide
  • N-[3-(cyclobutylamino)propyl]-N-propylmethanesulfonamide
  • N-[3-(cyclobutylamino)propyl]-N-butylmethanesulfonamide

Uniqueness

N-[3-(cyclobutylamino)propyl]-N-ethylmethanesulfonamide is unique due to its specific structural features, such as the cyclobutylamino group and the ethyl substitution on the methanesulfonamide group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H22N2O2S

Molecular Weight

234.36 g/mol

IUPAC Name

N-[3-(cyclobutylamino)propyl]-N-ethylmethanesulfonamide

InChI

InChI=1S/C10H22N2O2S/c1-3-12(15(2,13)14)9-5-8-11-10-6-4-7-10/h10-11H,3-9H2,1-2H3

InChI Key

BYSCHEBLVBKDFW-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCNC1CCC1)S(=O)(=O)C

Origin of Product

United States

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